molecular formula C9H12N2O2 B12949243 Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

Cat. No.: B12949243
M. Wt: 180.20 g/mol
InChI Key: JDARYTZXXPVTNU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a diazo compound, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
  • 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-6-3-8-4-7(9(12)13-2)5-11(8)10-6/h3,7H,4-5H2,1-2H3

InChI Key

JDARYTZXXPVTNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(CC2=C1)C(=O)OC

Origin of Product

United States

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